1,5-Bis(diphenylphosphino)pentane

Übersicht

Beschreibung

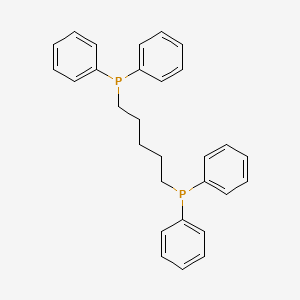

1,5-Bis(diphenylphosphino)pentane is an organophosphorus compound with the chemical formula C29H30P2. It is a white solid that is commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications .

Vorbereitungsmethoden

Primary Synthetic Routes

Alkylation of Lithium Diphenylphosphide

The most widely documented method involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide (LiPPh₂). This two-step process proceeds via nucleophilic substitution:

Synthesis of Lithium Diphenylphosphide :

Lithium metal reacts with chlorodiphenylphosphine (ClPPh₂) in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions:

$$

2 \, \text{Li} + 2 \, \text{ClPPh}2 \rightarrow 2 \, \text{LiPPh}2 + \text{LiCl}

$$

Stability studies indicate that 2-MeTHF enhances solution stability compared to THF, reducing decomposition risks during storage.Reaction with 1,5-Dibromopentane :

Lithium diphenylphosphide reacts with 1,5-dibromopentane at 30–40°C for 6–12 hours:

$$

\text{Br(CH}2\text{)}5\text{Br} + 2 \, \text{LiPPh}2 \rightarrow \text{Ph}2\text{P(CH}2\text{)}5\text{PPh}_2 + 2 \, \text{LiBr}

$$

Key Parameters :- Solvent: THF, 2-MeTHF, or diethyl ether.

- Yield: ~80–90% (isolated as a white solid after recrystallization).

CsOH-Promoted Coupling of Diphenylphosphine

An alternative single-step method utilizes diphenylphosphine (HPPh₂) and 1,5-dibromopentane in the presence of cesium hydroxide (CsOH):

$$

\text{Br(CH}2\text{)}5\text{Br} + 2 \, \text{HPPh}2 \xrightarrow{\text{CsOH, DMF}} \text{Ph}2\text{P(CH}2\text{)}5\text{PPh}_2 + 2 \, \text{HBr}

$$

Advantages :

- Avoids handling pyrophoric LiPPh₂.

- CsOH acts as a strong base, deprotonating HPPh₂ to generate the nucleophilic PPh₂⁻ species.

Conditions : - Temperature: 60–80°C.

- Solvent: Dimethylformamide (DMF) or toluene.

- Yield: 70–85%.

Precursor Synthesis: 1,5-Dibromopentane

1,5-Dibromopentane is synthesized via ring-opening bromination of tetrahydropyran with hydrobromic acid (HBr):

$$

\text{C}5\text{H}{10}\text{O} + 2 \, \text{HBr} \rightarrow \text{Br(CH}2\text{)}5\text{Br} + \text{H}_2\text{O}

$$

Optimized Protocol :

- Reagents: 48% aqueous HBr, octane (azeotroping agent).

- Temperature: 148–150°C.

- Yield: 88% after distillation.

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges in cost and safety:

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Lithium Route | High purity | Hazardous Li handling |

| CsOH Route | Moderate yield | CsOH cost (~$500/kg) |

| Solvent Recovery | THF/2-MeTHF | Energy-intensive distillation |

Scalability Solutions :

- Continuous Flow Systems : Mitigate exothermic risks in LiPPh₂ synthesis.

- Alternative Bases : Potassium tert-butoxide (t-BuOK) reduces costs but lowers yields (~60%).

Comparative Analysis of Methods

| Method | Yield | Cost | Safety | Scalability |

|---|---|---|---|---|

| LiPPh₂ Alkylation | 85–90% | High | Hazardous (Li) | Moderate |

| CsOH-Mediated Coupling | 70–85% | Moderate | Non-pyrophoric | High |

| Grignard Reagents | <50% | Low | Unstable intermediates | Low |

Notes :

- Grignard routes (e.g., using Ph₂PMgBr) are less efficient due to competing side reactions.

- The CsOH method is preferred for large-scale synthesis despite higher reagent costs.

Recent Advances

Analyse Chemischer Reaktionen

1,5-Bis(diphenylphosphino)pentane undergoes various chemical reactions, primarily due to its phosphine groups:

Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

Coordination with Metal Ions: It forms stable complexes with metal ions such as copper(I) iodide, resulting in luminescent dinuclear complexes.

Cross-Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Coordination: Metal salts such as copper(I) iodide are used.

Cross-Coupling: Palladium or nickel catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

Phosphine Oxides: Formed during oxidation reactions.

Metal Complexes: Formed during coordination with metal ions.

Coupled Products: Formed during cross-coupling reactions, depending on the specific substrates used.

Wissenschaftliche Forschungsanwendungen

1,5-Bis(diphenylphosphino)pentane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.

Biology: Employed in the synthesis of biologically active metal complexes.

Medicine: Investigated for its potential in drug development, particularly in the formation of metal-based drugs.

Industry: Used in the production of fine chemicals and materials, including polymers and luminescent materials.

Wirkmechanismus

The primary mechanism of action of 1,5-Bis(diphenylphosphino)pentane involves its ability to act as a bidentate ligand, coordinating with metal ions through its two phosphine groups. This coordination stabilizes the metal center and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(diphenylphosphino)pentane can be compared with other similar compounds such as:

1,3-Bis(diphenylphosphino)propane: Similar structure but with a shorter carbon chain, leading to different coordination properties.

1,4-Bis(diphenylphosphino)butane: Another similar compound with a different carbon chain length, affecting its steric and electronic properties.

Uniqueness

This compound is unique due to its specific carbon chain length, which provides an optimal balance between flexibility and rigidity, making it a versatile ligand in various chemical reactions.

Biologische Aktivität

1,5-Bis(diphenylphosphino)pentane (DPPPent) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in catalysis. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DPPPent is characterized by its diphosphine structure, which allows it to act as a bidentate ligand in coordination chemistry. Its formula is , and it is often used in the synthesis of metal complexes that exhibit catalytic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DPPPent and its derivatives. For instance, research conducted on various analogues of DPPPent demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The biological evaluations included:

- Spectrum of Activity : DPPPent showed effectiveness against pathogenic bacteria, with a focus on its interaction with serum albumin to assess solubility and bioavailability .

- Susceptibility Tests : In vitro susceptibility tests indicated a broad spectrum of activity against various bacterial strains, including resistant strains .

Table 1: Antimicrobial Activity of DPPPent Analogues

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| DPPPent | Yes | Yes | Effective against S. aureus |

| 135C (DPPPent analogue) | Yes | Yes | Synergistic with antibiotics |

| Other derivatives | Variable | Variable | Dependent on structural modifications |

The mechanisms underlying the biological activity of DPPPent are multifaceted:

- Protein Interaction : Studies utilizing saturation transfer NMR revealed that DPPPent interacts with serum albumin, which may influence its pharmacokinetics and therapeutic efficacy .

- Cell Lysis and Leakage Studies : Experiments demonstrated that DPPPent could induce cell lysis in bacterial cells, suggesting a mode of action involving disruption of cell membrane integrity .

Case Studies

- Antimicrobial Resistance : A study investigated the resistance profiles of bacterial mutants exposed to DPPPent. Results indicated changes in genetic expression related to teichoic acid biosynthesis, which is crucial for bacterial cell wall integrity .

- Synergistic Effects : Research explored the synergistic effects of DPPPent when used in combination with other antibiotics. The findings suggested enhanced efficacy against resistant strains when combined with conventional therapies .

Toxicology Studies

Toxicological evaluations have been conducted to assess the safety profile of DPPPent. The Ames test for mutagenicity indicated no significant mutagenic effects at tested concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of 1,5-Bis(diphenylphosphino)pentane for laboratory handling?

- Answer: The compound has a melting point of 42–47°C, a flash point of 110°C (230°F), and is stable at room temperature when stored in a dry, well-ventilated environment . Its molecular weight (440.5 g/mol) and structure (C29H30P2) suggest moderate air sensitivity, necessitating inert-atmosphere handling for prolonged storage . Key safety measures include using nitrile gloves, EN166-standard safety glasses, and avoiding skin contact due to its irritant properties (Risk Phrase R36/37/38) .

Q. How is this compound typically synthesized, and how is purity validated?

- Answer: While explicit synthesis protocols are not detailed in the provided evidence, industrial manufacturing likely involves phosphine substitution reactions on pentane backbones, as inferred from its structural analogs . Purity is typically verified via gas chromatography (GC) (>97% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm ligand integrity and absence of oxidized byproducts .

Q. What are the primary research applications of this compound in catalysis?

- Answer: The ligand is widely used in transition-metal catalysis, including:

- Gold Nanoparticle Synthesis: Stabilizing Au clusters during reduction of Au(PPh₃)Cl, monitored via UV-vis spectroscopy and electrospray ionization mass spectrometry (ESI-MS) .

- Palladium-Catalyzed Reactions: Enabling stereochemical inversion in C–I bond epimerization under blue light irradiation .

- Ruthenium-Catalyzed Hydroamination: Acting as a co-ligand with triflic acid in anti-Markovnikov additions .

Q. What safety protocols are recommended for handling this compound?

- Answer: Use fume hoods for ventilation, wear nitrile gloves, and avoid inhalation of dust. In case of exposure, wash skin with soap and water immediately. Store in airtight containers at room temperature, away from oxidizers . Respiratory protection (e.g., P95 masks) is advised for high-dust environments .

Q. How does this compound compare to shorter-chain diphosphine ligands in coordination chemistry?

- Answer: The five-carbon spacer between phosphorus atoms provides greater flexibility compared to 1,4-bis(diphenylphosphino)butane, enabling larger metal coordination spheres. This flexibility can enhance catalytic activity in sterically demanding reactions, such as cross-coupling or nanoparticle synthesis .

Advanced Questions

Q. How does this compound influence palladium-catalyzed stereochemical inversion in alkyl iodides?

- Answer: In Pd(OAc)₂-mediated epimerization, the ligand stabilizes the palladium intermediate, facilitating C–I bond cleavage under blue light. Control experiments show that both light and the ligand are essential for reactivity. Optimal conditions use 12.5 mol% ligand loading in toluene, achieving >20:1 stereoselectivity .

Q. What experimental methodologies are used to study its coordination behavior in gold monolayer-protected clusters (MPCs)?

- Answer: UV-vis spectroscopy tracks plasmon resonance shifts during Au cluster formation, while ESI-MS identifies ligated Auₓ species (6 ≤ x ≤ 11). The ligand’s electron-donating properties reduce aggregation, enabling monodisperse nanoparticle synthesis .

Q. How does ligand-to-metal ratio optimization impact catalytic efficiency in ruthenium-mediated hydroamination?

- Answer: A 1:1 ratio of Ru(cod)(2-methylallyl)₂ to this compound, combined with triflic acid, maximizes turnover frequency. The ligand enhances electron density at the Ru center, facilitating oxidative addition of amines to vinylarenes .

Q. What analytical techniques resolve contradictions in reported flash point data (110°C vs. 306.8°C)?

- Answer: Differential scanning calorimetry (DSC) and closed-cup flash point testing under standardized conditions (e.g., ASTM D93) are recommended to reconcile discrepancies. The lower value (110°C) likely reflects decomposition onset, while the higher value (306.8°C) corresponds to autoignition .

Q. How does the ligand’s flexibility affect steric and electronic tuning in heterobimetallic complexes?

- Answer: The pentamethylene spacer allows adaptive geometry in heterobimetallic systems (e.g., Pd–Au), balancing steric bulk and electron donation. X-ray crystallography and density functional theory (DFT) calculations reveal that longer spacers reduce intermetallic strain, enhancing catalytic synergy in multi-step reactions .

Eigenschaften

IUPAC Name |

5-diphenylphosphanylpentyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFPAWGWFDGCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369900 | |

| Record name | 1,5-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27721-02-4 | |

| Record name | 1,5-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Bis(diphenylphosphino)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.